2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester
Overview
Description
2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester, also known as Boc-amino acid or Boc-amino acid-IM, is a chemical compound widely used in scientific experiments due to its unique properties1. It has a molecular formula of C10H18INO4 and a molecular weight of 343.16 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester. However, it’s worth noting that the compound is commercially available from various suppliers2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H18INO41. However, the specific arrangement of these atoms and bonds wasn’t found in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester are not detailed in the search results. However, given its structure, it’s likely involved in reactions pertinent to its tert-butoxycarbonyl (Boc) group and iodomethyl ester group.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester are not detailed in the search results. However, its molecular weight is 343.16 g/mol1.Scientific Research Applications
Synthesis and Chemical Properties
- A practical synthesis method for a structurally related dipeptide mimetic, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, was developed. This methodology demonstrates the regioselective functionalization of specific ring nitrogens and amino groups in the synthesis of an interleukin-1beta converting enzyme inhibitor (Lauffer & Mullican, 2002).
- Research on the highly selective directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters explored N-tert-butoxycarbonylamino-directed hydrogenation methodology, yielding specific diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and related compounds (Smith et al., 2001).
Structural Characterization and Analysis
- The conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations. This provided insights into the bond lengths, valence angles, and conformational stability of the amino acid units in both the crystal structure and gas phase (Ejsmont et al., 2007).
Applications in Peptide Synthesis
- The study on the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, which is a chiral unit in a novel cyclic depsipeptide with cytotoxic properties, shows its synthesis from N-t-Boc-L-isoleucine and L-serrine methyl ester monohydrochloride. This demonstrates its potential application in peptide synthesis (Wang et al., 2013).
Crystal Structure Analyses of Ester Enolates
- Crystal structure analyses of lithium enolates of esters, including tert-butyl propionate and tert-butyl2-methylpropionate, were carried out. These analyses contribute to understanding the geometry of ester enolate grouping and the reaction path trajectory for the breakdown of these molecules, which is essential for synthetic organic chemistry (Seebach et al., 1985).
Safety And Hazards
The safety and hazards associated with this compound were not found in the search results. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research and applications involving 2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester are not specified in the search results. However, given its use in scientific experiments1, it’s likely that ongoing research will continue to explore its properties and potential applications.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
iodomethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDLQMIPFCVQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-2-methylpropionic acid iodomethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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